molecular formula C12H16O B1279034 [(Pent-4-en-1-yloxy)methyl]benzene CAS No. 81518-74-3

[(Pent-4-en-1-yloxy)methyl]benzene

Cat. No.: B1279034
CAS No.: 81518-74-3
M. Wt: 176.25 g/mol
InChI Key: HGTJLOSSHOFXQI-UHFFFAOYSA-N
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Description

. This compound features a benzene ring substituted with a [(4-pentenyloxy)methyl] group, making it a versatile molecule in organic synthesis and various industrial applications.

Biochemical Analysis

Biochemical Properties

Benzene, [(4-pentenyloxy)methyl]-, plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can participate in free radical bromination at the benzylic position, which is a common reaction in organic synthesis

Molecular Mechanism

At the molecular level, Benzene, [(4-pentenyloxy)methyl]-, exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. These binding interactions can result in changes in gene expression, which in turn affect cellular functions. The compound’s ability to participate in free radical reactions at the benzylic position is a key aspect of its molecular mechanism .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [(Pent-4-en-1-yloxy)methyl]benzene can be achieved through several methods. One common approach involves the reaction of benzyl alcohol with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like toluene .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and advanced purification techniques are often employed to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: [(Pent-4-en-1-yloxy)methyl]benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the double bond in the pentenyl group to a single bond.

    Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes reactions with electrophiles such as halogens, nitrating agents, or sulfonating agents

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Halogens (Cl2, Br2) with a Lewis acid catalyst like aluminum chloride (AlCl3)

Major Products:

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated benzene derivatives, nitrobenzene, sulfonated benzene

Scientific Research Applications

[(Pent-4-en-1-yloxy)methyl]benzene has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals

Comparison with Similar Compounds

    Benzyl alcohol: Similar structure but lacks the pentenyl group.

    Allyl benzene: Contains an allyl group directly attached to the benzene ring.

    Benzyl chloride: Substituted with a chlorine atom instead of the pentenyl group

Uniqueness: [(Pent-4-en-1-yloxy)methyl]benzene is unique due to the presence of both a benzyl and an allyl group, providing a combination of reactivity and versatility not found in simpler analogs. This dual functionality allows for a broader range of chemical transformations and applications .

Properties

IUPAC Name

pent-4-enoxymethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-2-3-7-10-13-11-12-8-5-4-6-9-12/h2,4-6,8-9H,1,3,7,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGTJLOSSHOFXQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCOCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30447186
Record name Benzene, [(4-pentenyloxy)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30447186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81518-74-3
Record name Benzene, [(4-pentenyloxy)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30447186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(pent-4-en-1-yloxy)methyl]benzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Benzoyl chloride (0.2 mol, 23 ml) was added dropwise to a solution of 4penten-1-ol (0.2 mol, 20 ml) in pyridine and stirred overnight at room temperature. The reaction mixture was poured into 100 mlof water and the organic layer separated. The product mixture was washed, sequentially, with dilute HCl, saturated aqueous Na2CO3, and water. The organic layer was dried over anhydrous Na2CO3 and the product distilled: bp 90°-98° (1.0 mmHg); yield 26.9g, (71%); NMR (neat) δ 1.5 (broad m, 4, alkyl), 3.8 (t, 2, --OCH2 --), 4.6 (m, 2, =CH2), 5.2 (m, 1, =CH--), 7.3 (m, 5, ArH).
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